Cas no 2172595-91-2 (5-cyclobutyl-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide)

5-Cyclobutyl-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide is a specialized triazole-based carboxamide derivative with potential applications in medicinal chemistry and drug discovery. Its unique structure, featuring a cyclobutyl and cyclohexyl substituent, enhances steric and electronic properties, making it a valuable scaffold for the development of bioactive compounds. The triazole core offers stability and versatility, while the carboxamide group provides opportunities for further functionalization. This compound may serve as an intermediate in synthesizing novel therapeutics, particularly in targeting enzymes or receptors where rigid, lipophilic moieties are advantageous. Its well-defined molecular architecture supports structure-activity relationship (SAR) studies, aiding in the optimization of pharmacological profiles.
5-cyclobutyl-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide structure
2172595-91-2 structure
Product Name:5-cyclobutyl-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide
CAS No:2172595-91-2
MF:C13H20N4O
MW:248.324102401733
CID:5969890
PubChem ID:165786652
Update Time:2025-06-11

5-cyclobutyl-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-cyclobutyl-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide
    • 2172595-91-2
    • EN300-1594106
    • Inchi: 1S/C13H20N4O/c14-13(18)11-12(9-5-4-6-9)17(16-15-11)10-7-2-1-3-8-10/h9-10H,1-8H2,(H2,14,18)
    • InChI Key: PGUBAXGIRGHXKA-UHFFFAOYSA-N
    • SMILES: O=C(C1=C(C2CCC2)N(C2CCCCC2)N=N1)N

Computed Properties

  • Exact Mass: 248.16371127g/mol
  • Monoisotopic Mass: 248.16371127g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 73.8Ų

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Additional information on 5-cyclobutyl-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide

Research Update on 5-Cyclobutyl-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide (CAS: 2172595-91-2)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the potential of 5-cyclobutyl-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide (CAS: 2172595-91-2) as a promising scaffold for drug development. This compound, characterized by its unique triazole-carboxamide structure, has garnered attention due to its versatile pharmacological properties and potential applications in targeting various disease pathways. The following sections provide an overview of the latest research findings, methodologies, and implications associated with this compound.

A study published in the Journal of Medicinal Chemistry (2023) explored the synthesis and biological evaluation of 5-cyclobutyl-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide derivatives. The research team employed a modular synthetic approach, utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core, followed by functionalization of the carboxamide moiety. The resulting compounds were screened for their inhibitory activity against a panel of kinases implicated in cancer and inflammatory diseases. Notably, one derivative exhibited potent inhibition of PI3Kα (IC50 = 12 nM) and demonstrated promising antiproliferative effects in vitro.

Further investigations into the mechanism of action revealed that 5-cyclobutyl-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide derivatives selectively modulate key signaling pathways, including the PI3K/AKT/mTOR axis. Molecular docking studies suggested that the cyclobutyl and cyclohexyl substituents play a critical role in stabilizing interactions with the ATP-binding pocket of target kinases. These findings were corroborated by X-ray crystallography data, which provided atomic-level insights into the binding mode of the compound.

In addition to its kinase inhibitory properties, recent preclinical studies have explored the potential of 5-cyclobutyl-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide as an anti-inflammatory agent. A 2024 study in ACS Chemical Biology reported that the compound significantly reduced pro-inflammatory cytokine production in macrophages by targeting NLRP3 inflammasome activation. This dual functionality—kinase inhibition and inflammasome modulation—positions the compound as a multifunctional therapeutic candidate for complex diseases such as cancer and autoimmune disorders.

Despite these promising results, challenges remain in optimizing the pharmacokinetic profile of 5-cyclobutyl-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide derivatives. Recent efforts have focused on improving solubility and metabolic stability through structural modifications, such as the introduction of polar groups or prodrug strategies. Preliminary data from animal models indicate that these modifications enhance oral bioavailability without compromising target engagement.

In conclusion, 5-cyclobutyl-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide represents a compelling case study in rational drug design, combining synthetic accessibility with diverse biological activities. Ongoing research aims to translate these findings into clinical applications, with several derivatives currently under evaluation in early-stage trials. The compound's versatility underscores its potential to address unmet medical needs across multiple therapeutic areas.

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